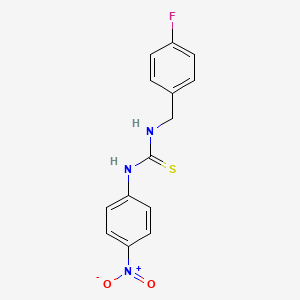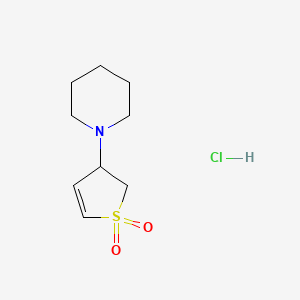
1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a fluorobenzyl group and a nitrophenyl group attached to a thiourea backbone, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 4-nitroaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually conducted in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols; reactions are performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other functionalized thioureas.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets. It is studied for its role in enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorobenzyl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
1-(4-Fluorobenzyl)-3-(4-methylphenyl)thiourea: Contains a methylphenyl group instead of a nitrophenyl group.
1-(4-Fluorobenzyl)-3-(4-hydroxyphenyl)thiourea: Features a hydroxyphenyl group in place of the nitrophenyl group.
Uniqueness
1-(4-Fluorobenzyl)-3-(4-nitrophenyl)thiourea is unique due to the presence of both a fluorobenzyl and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrophenyl group enhances its potential for redox reactions, while the fluorobenzyl group contributes to its stability and lipophilicity.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-3-1-10(2-4-11)9-16-14(21)17-12-5-7-13(8-6-12)18(19)20/h1-8H,9H2,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNZOXAWELZBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929589.png)
![11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929592.png)
![1-(4-Ethoxyphenyl)-3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione](/img/structure/B3929596.png)
![6-(1,3-Benzodioxol-5-yl)-2-benzoyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B3929606.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3929609.png)

![(5E)-1-(4-Bromo-2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3929623.png)

![4-methoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929638.png)
![2-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929641.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3929656.png)

![N,2-dimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B3929685.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929688.png)
